Ganirelix acetate

Vue d'ensemble

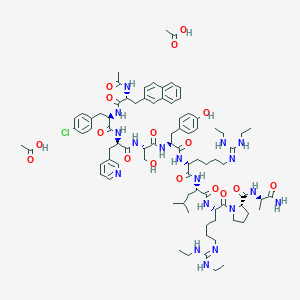

Description

Le ganiréllix (acétate) est un décapeptide synthétique et un antagoniste compétitif de l’hormone de libération des gonadotrophines. Il est principalement utilisé dans la reproduction assistée pour contrôler l’ovulation en inhibant les sursauts prématurés de l’hormone lutéinisante. Ce composé est connu pour sa suppression rapide et réversible de la sécrétion de gonadotrophines, ce qui en fait un outil précieux dans les traitements de la fertilité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le ganiréllix (acétate) est synthétisé à l’aide de techniques de synthèse peptidique en phase solide (SPPS). Le processus implique le couplage séquentiel d’acides aminés avec une protection de la chaîne latérale selon la séquence peptidique. La stratégie de synthèse Fmoc/tBu est couramment utilisée, où les acides aminés sont couplés un à un à un support de résine amino. Après le couplage, le groupe protecteur Fmoc est retiré et la N-terminale est acétylée. Les groupes protecteurs de la chaîne latérale sont ensuite retirés et le peptide est purifié pour obtenir le ganiréllix (acétate) .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse du ganiréllix (acétate) implique une SPPS à grande échelle avec une purification par chromatographie liquide haute performance (HPLC). L’utilisation de l’eau comme solvant de réaction et le maintien de valeurs de pH spécifiques pendant le processus améliorent considérablement le rendement et la pureté du produit .

Analyse Des Réactions Chimiques

Synthetic Routes and Reaction Mechanisms

Ganirelix acetate is synthesized via solid-phase peptide synthesis (SPPS) with optimized coupling, deprotection, and side-chain modification steps.

Optimized Reaction Conditions

A comparative study of synthesis parameters revealed the following optimal conditions :

| Experiment | Molar Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 6 | 1:2:1% | 25 | 3 | 55 | 99.65 |

| 8 | 1:2:1% | 35 | 3 | 40 | 99.50 |

Higher yields (55%) and purity (99.65%) were achieved at 25°C with a 3-hour reaction time .

Metabolic Pathways and Degradation Reactions

This compound undergoes enzymatic cleavage in vivo, producing peptide fragments without hepatic cytochrome P450 involvement .

Primary Metabolites

- 1-4 and 1-6 Peptide Fragments : Identified in feces (17.1–18.4% of dose) .

- Intact Compound : 50–70% remains in plasma 4 hours post-IV administration .

Pharmacokinetic Parameters

| Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) |

|---|---|---|

| t₁/₂ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 |

| Cₘₐₓ (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 |

| AUC (ng·h/mL) | 96 ± 12 | 77.1 ± 9.8 |

Steady-state serum concentrations are achieved after 3 days of dosing .

Stability and Degradation Under Environmental Stress

This compound’s stability is influenced by temperature, humidity, and solvent composition.

Solubility and Solvent Compatibility

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| Ethanol | 0.25 | Stable for 24 hours |

| DMSO | 30 | Stable for >1 week |

| PBS (pH 7.2) | 10 | Stable for ≤24 hours |

Thermal and Humidity Stress

Exposure to 40°C/75% RH for 14 days caused:

- Secondary Structure Changes : Reduced α-helix content from 28% to 18% (CD spectroscopy) .

- Aggregation : Increased β-sheet formation observed via FTIR .

Degradation Pathways

- Enzymatic Hydrolysis : Cleavage at Tyr⁵-Ser⁶ and Ser⁶-D-homoArg⁷ bonds .

- Oxidative Stress : No significant degradation under ambient O₂ .

Critical Analysis of Reaction Byproducts

Applications De Recherche Scientifique

Pharmacological Properties

Ganirelix acetate functions by inhibiting premature luteinizing hormone (LH) surges, which are critical in preventing the premature maturation of ovarian follicles. This mechanism allows for better control over the timing of ovulation and enhances the success rates of assisted reproductive technologies.

- Molecular Structure : this compound has a molecular weight of 1570.4 and is characterized by high aqueous solubility and stability due to D-amino acid substitutions. It exhibits a ninefold higher receptor-binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant of .

Controlled Ovarian Hyperstimulation

This compound is primarily utilized in COH protocols for IVF. Studies have demonstrated its effectiveness in reducing the duration of treatment and the amount of gonadotropins required compared to other GnRH agonists.

- Efficacy : In a comparative study involving 240 women undergoing IVF, those treated with this compound required significantly less gonadotropin and had earlier human chorionic gonadotropin (hCG) administration compared to those receiving leuprolide acetate. The clinical pregnancy rate was also higher in the ganirelix group, particularly among women under 35 years .

- Safety : this compound has shown a favorable safety profile with fewer injection site reactions compared to leuprolide acetate. In trials, moderate and severe reactions were reported at rates of 11.9% and 0.6% for ganirelix versus 24.4% and 1.1% for leuprolide .

Prevention of Premature LH Surges

The primary indication for this compound is the prevention of premature LH surges during ovarian stimulation cycles.

- Clinical Trials : A phase III trial demonstrated that ganirelix effectively suppressed LH surges without significant differences in oocyte retrieval rates or pregnancy outcomes compared to leuprolide acetate . Another study confirmed that no patients experienced premature LH surges when treated with ganirelix .

Comparative Studies

In addition to its primary applications, various studies have compared ganirelix with other GnRH antagonists:

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in clinical settings:

- Study on Infertile Women : A prospective randomized controlled study involving 236 women demonstrated that a newly developed pre-filled syringe of ganirelix showed comparable IVF outcomes to traditional formulations, confirming its efficacy and safety .

- Long-term Effects : Research has indicated that ganirelix's effects on hormone suppression are reversible, making it suitable for patients requiring temporary hormonal modulation during fertility treatments .

Mécanisme D'action

Le ganiréllix (acétate) agit en bloquant de manière compétitive les récepteurs de l’hormone de libération des gonadotrophines sur la gonade hypophysaire. Cette action supprime rapidement et de manière réversible la sécrétion de l’hormone lutéinisante et de l’hormone folliculo-stimulante. Contrairement aux agonistes de l’hormone de libération des gonadotrophines, le ganiréllix (acétate) ne provoque pas d’augmentation initiale des niveaux de gonadotrophines, ce qui le rend efficace pour prévenir les sursauts prématurés de l’hormone lutéinisante .

Comparaison Avec Des Composés Similaires

Le ganiréllix (acétate) est comparé à d’autres antagonistes et agonistes de l’hormone de libération des gonadotrophines :

Cetrorelix : Un autre antagoniste de l’hormone de libération des gonadotrophines utilisé dans les traitements de la fertilité. Les deux composés ont des mécanismes d’action similaires mais diffèrent par leurs séquences d’acides aminés et leur pharmacocinétique.

Lépirélutine : Un agoniste de l’hormone de libération des gonadotrophines utilisé en thérapie reproductive. .

Unicité : Le ganiréllix (acétate) est unique en raison de son début d’action rapide et de son absence de sursaut initial de gonadotrophines, ce qui en fait un choix privilégié pour prévenir l’ovulation prématurée pendant les traitements de la fertilité .

Composés similaires :

- Cetrorelix

- Lépirélutine

- Degarelix

Le ganiréllix (acétate) se distingue par ses applications spécifiques en reproduction assistée et son profil pharmacocinétique favorable .

Activité Biologique

Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

This compound functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:

- Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.

- Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant () of 0.4 nM .

- No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption and elimination:

- Administration : Typically administered via subcutaneous injection.

- Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .

- Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .

- Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Single Dose (250 mcg) | Multiple Dose (250 mcg) |

|---|---|---|

| (h) | 1.1 | 1.1 |

| (h) | 12.8 | 16.2 |

| (ng/mL) | 14.8 | 11.2 |

| AUC (ng•h/mL) | 96 | 77.1 |

| Clearance (L/h) | 2.4 | 3.3 |

| Volume of Distribution (L) | 43.7 | 76.5 |

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:

- Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .

- Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .

Case Study Insights

A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.

Safety Profile

This compound has been deemed safe for use in clinical settings:

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBICQMTCPFEBS-SATRDZAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H121ClN18O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1690.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129311-55-3 | |

| Record name | Ganirelix acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []

A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in this compound. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []

A: Studies show that this compound can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []

A: this compound, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:

- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []

- Delayed-start protocol: An original protocol using this compound with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []

A: Studies indicate that this compound does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where this compound was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []

A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with this compound might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on this compound's efficacy.

A: While the provided abstracts don't focus on adverse effects, this compound is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.